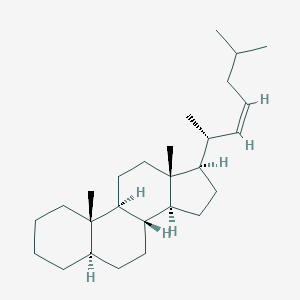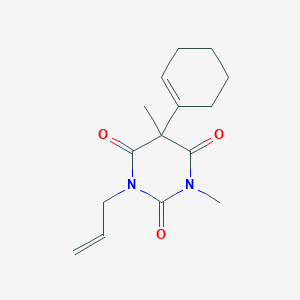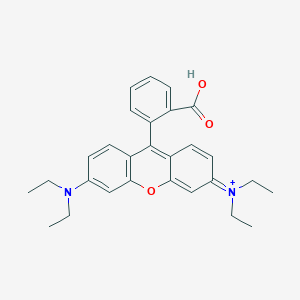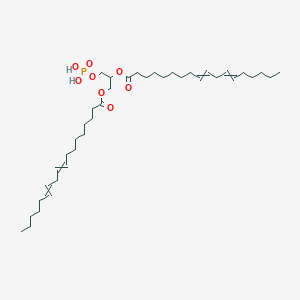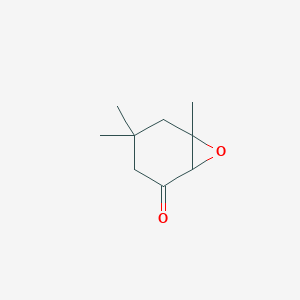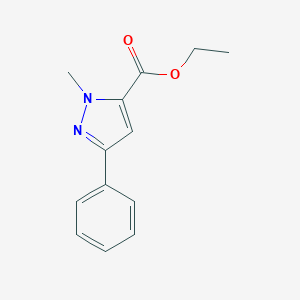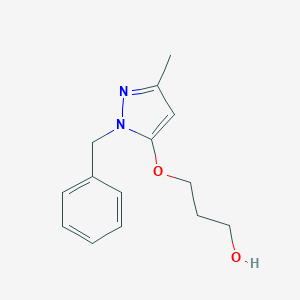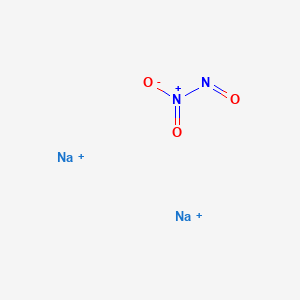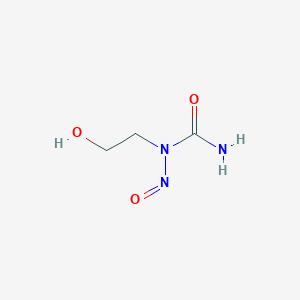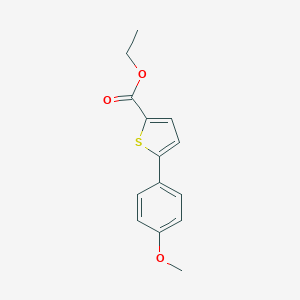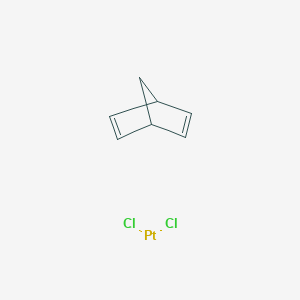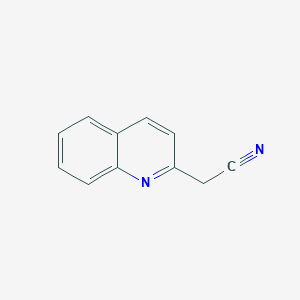
4-プロピルビフェニル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Propylbiphenyl is an organic compound with the chemical formula C15H18. It consists of a biphenyl backbone with a propyl group attached to the 4-position carbon atom. This compound is a colorless liquid with a benzene-like aroma, a melting point of -1°C, and a boiling point of 307°C . It is known for its good solubility in common organic solvents such as ethanol, acetone, and dichloromethane . 4-Propylbiphenyl is primarily used as an intermediate in the production of liquid crystal materials, electronic devices, and optical materials .
科学的研究の応用
4-Propylbiphenyl has a wide range of applications in scientific research:
Safety and Hazards
準備方法
4-Propylbiphenyl can be synthesized by reacting biphenyl with propylbromide. The detailed synthesis involves selecting appropriate reaction conditions, catalysts, and solvents, and is typically carried out under laboratory conditions . Industrial production methods often involve catalytic coupling reactions, such as the Suzuki-Miyaura coupling, which utilizes boron reagents and palladium catalysts to form the biphenyl structure . These methods are favored for their efficiency and scalability in industrial applications.
化学反応の分析
4-Propylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alkanes or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Propylbiphenyl can yield 4-Propylbiphenyl-4’-carboxylic acid .
作用機序
The mechanism of action of 4-Propylbiphenyl involves its interaction with molecular targets and pathways within biological systems. The compound can undergo electrophilic aromatic substitution reactions, which allow it to interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .
類似化合物との比較
4-Propylbiphenyl can be compared with other biphenyl derivatives, such as:
4-Propylbiphenyl-4’-carboxylic acid: This compound has a carboxylic acid group attached to the biphenyl structure, which can influence its solubility and reactivity.
4-Nitrobiphenyl:
4-Methylbiphenyl: Similar to 4-Propylbiphenyl, but with a methyl group instead of a propyl group, affecting its physical and chemical properties.
The uniqueness of 4-Propylbiphenyl lies in its specific structure, which provides a balance of thermal stability, fluidity, and impact resistance, making it suitable for use in electronic devices and optical materials .
特性
IUPAC Name |
1-phenyl-4-propylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYIXKXYHOLMRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908109 |
Source


|
| Record name | 4-Propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10289-45-9 |
Source


|
| Record name | 4-Propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the molecular structure of 4-Propylbiphenyl derivatives influence their liquid crystal properties?
A: Studies on 4-(trans-4-propylcyclohexyl)benzonitrile (3-CBCN), a 4-Propylbiphenyl derivative, reveal a direct relationship between its molecular structure and liquid crystal behavior. [] The rigid, rod-like structure of 3-CBCN contributes to its ability to form a nematic liquid crystal phase. Furthermore, comparisons with structurally similar compounds, such as 4′-propylbiphenyl-4-carbonitrile (3-BBCN) and trans, trans-4′-propylbicyclohexyl-4-carbonitrile (3-CCCN), highlight how variations in molecular flexibility and intermolecular interactions impact mesophase stability and transition temperatures. [, ]
Q2: Can 4-Propylbiphenyl derivatives be degraded by microorganisms?
A: Research demonstrates that the 4-Propylbiphenyl derivative 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-propylbiphenyl (DTMDPB), a fluorinated liquid crystal monomer (FLCM), can be biotransformed by microbial communities. [] Specifically, the enrichment culture BG1, containing Sphingopyxis and Agromyces species, exhibited the capacity to degrade DTMDPB through a series of enzymatic reactions, including reductive defluorination, ether bond cleavage, and aromatic ring opening. [] This finding suggests a potential for bioremediation of environments contaminated with FLCMs.
Q3: How do substituents on the 4-Propylbiphenyl scaffold affect the material properties of oxadiazole derivatives?
A: Introducing amine moieties and varying the alkyl chain length on the 4-Propylbiphenyl core of oxadiazole derivatives significantly impacts their morphology and photophysical properties. [] For example, incorporating a dimethylamino group and a heptyl chain resulted in a nematic liquid-crystalline phase, while a shorter propyl chain led to a crystalline structure. [] This highlights the potential for tailoring the properties of these materials for applications in optoelectronic devices by fine-tuning their molecular structure.
Q4: What insights can molecular docking studies provide regarding the interactions of 4-Propylbiphenyl derivatives with biological targets?
A: Molecular docking simulations have been employed to investigate the binding modes and affinities of 4-Propylbiphenyl-containing sydnones to cancer-related proteins. [] These studies revealed favorable interactions with targets like EGF-TK, suggesting a potential mechanism for their observed antiproliferative effects. [] Computational approaches like these offer valuable tools for understanding structure-activity relationships and guiding the development of more potent and selective drug candidates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
